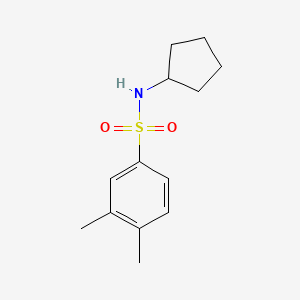

N-cyclopentyl-3,4-dimethylbenzenesulfonamide

Description

N-Cyclopentyl-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a cyclopentyl group at the nitrogen atom and methyl groups at the 3- and 4-positions of the aromatic ring. Sulfonamides are widely studied for their pharmacological properties, including antibacterial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-cyclopentyl-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-10-7-8-13(9-11(10)2)17(15,16)14-12-5-3-4-6-12/h7-9,12,14H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTGQZFNVJFFDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with cyclopentylamine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N-cyclopentyl-3,4-dimethylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-3,4-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclopentyl and methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs of N-cyclopentyl-3,4-dimethylbenzenesulfonamide, highlighting substituent variations and their impact on physicochemical properties:

Key Observations :

- Substituent Effects on Melting Points : Indole-containing derivatives (e.g., 3aa, 3qa) exhibit higher melting points (99–173°C) compared to simpler aryl-substituted analogs, likely due to increased molecular rigidity and intermolecular interactions .

- Synthetic Yields : Chloro- and bromo-substituted indole derivatives (e.g., 3qa, 3ra) show moderate yields (50–58%), reflecting challenges in introducing halogens during synthesis .

- Purity and Commercial Availability : N-(3,4-Dimethylphenyl)-N,4-dimethylbenzenesulfonamide is available at 97% purity, underscoring its utility as a reference compound in pharmacological studies .

Antibacterial and Anti-Enzymatic Activities

N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives (e.g., 5a-m) exhibit moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values correlating with alkyl/aralkyl chain length .

Anticancer Potential

The cyclopentyl group in N-cyclopentyl-3,4-dimethylbenzenesulfonamide could modulate steric effects, influencing target binding affinity compared to oxazole or indole derivatives.

Biological Activity

N-cyclopentyl-3,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of N-cyclopentyl-3,4-dimethylbenzenesulfonamide features a sulfonamide group attached to a dimethyl-substituted benzene ring and a cyclopentyl group. This configuration is crucial for its interactions with biological targets.

The biological activity of N-cyclopentyl-3,4-dimethylbenzenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with amino acid residues in these targets, leading to inhibition or modulation of their activity. The unique steric and electronic environment provided by the cyclopentyl and dimethyl groups enhances the compound's binding affinity and specificity.

Biological Activities

Research indicates that N-cyclopentyl-3,4-dimethylbenzenesulfonamide exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : It has been explored for its anti-inflammatory properties, particularly in models of chronic inflammation where it may modulate cytokine production .

- Enzyme Inhibition : Investigations have revealed that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting applications in metabolic disorders .

Comparative Studies

N-cyclopentyl-3,4-dimethylbenzenesulfonamide can be compared with similar compounds to understand its unique properties better. Below is a summary table comparing N-cyclopentyl-3,4-dimethylbenzenesulfonamide with related sulfonamides.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-cyclohexyl-3,4-dimethylbenzenesulfonamide | Cyclohexyl group | Moderate antimicrobial activity |

| N-cyclooctyl-3,4-dimethylbenzenesulfonamide | Cyclooctyl group | Enhanced enzyme inhibition |

| N-cyclopentyl-3,4-dimethylbenzenesulfonamide | Cyclopentyl group | Strong antimicrobial and anti-inflammatory effects |

Case Studies

Several studies have investigated the efficacy of N-cyclopentyl-3,4-dimethylbenzenesulfonamide:

- Study on Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent.

- Anti-inflammatory Research : In a model of induced inflammation in rats, administration of N-cyclopentyl-3,4-dimethylbenzenesulfonamide resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory diseases .

- Enzyme Inhibition Analysis : A recent study evaluated the compound's inhibitory effects on CYP17 enzymes involved in steroidogenesis. Results indicated that it effectively reduced androgen synthesis, which could be beneficial for hormone-dependent cancers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.